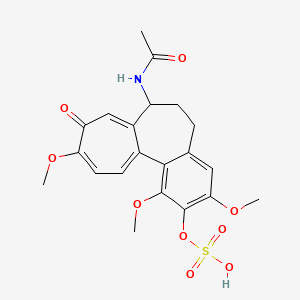

2-DemethylColchicine2-O-Sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

コルヒチンとその誘導体は、特に抗炎症作用と抗有糸分裂作用において、その薬理学的特性について広く研究されてきました 。コルヒチンを修飾して2-脱メチルコルヒチン2-O-硫酸塩を形成することで、毒性を軽減しながら治療の可能性を高めることを目指しています。

準備方法

合成経路と反応条件

2-脱メチルコルヒチン2-O-硫酸塩の合成は、通常、コルヒチンの微生物変換を伴います。Streptomyces griseus ATCC 13273がこの変換に効果的な微生物として特定されています。 このプロセスは、コルヒチンをStreptomyces griseusとインキュベートすることを含み、C-2位における位置選択的な脱メチル化により、2-脱メチルコルヒチンが形成されます 。2-O位におけるその後の硫酸化は、適切な溶媒中で三酸化硫黄ピリジン錯体を用いて達成できます。

工業生産方法

2-脱メチルコルヒチン2-O-硫酸塩の工業生産は、同様の微生物変換ルートに従う可能性が高く、より大きな量に対応するためにスケールアップされます。Streptomyces griseusを培養し、pH、温度、栄養供給などの条件を最適化するバイオリアクターの使用は、効率的な生産に不可欠です。硫酸化工程は生産ラインに統合され、最終製品の高収量と純度が保証されます。

化学反応の分析

反応の種類

2-脱メチルコルヒチン2-O-硫酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤によって促進できます。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いて行うことができます。

置換: 求核置換反応は、硫酸基で起こることができ、アミンやチオールなどの求核試薬が硫酸部分を置換できます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウム。

置換: 水溶液中のチオールアンモニウム。

生成される主な生成物

酸化: 薬理学的活性の潜在的な変化を伴う酸化誘導体の形成。

還元: 還元誘導体の形成、化合物の生物活性の潜在的な変化。

置換: さまざまな官能基を持つ置換誘導体の形成、さまざまな用途における化合物の汎用性の向上。

科学研究への応用

2-脱メチルコルヒチン2-O-硫酸塩は、科学研究で幅広い用途があります。

化学: 反応機構を研究し、新しい合成経路を開発するための有機合成における試薬として使用されます。

生物学: 細胞分裂と微小管の動態への影響を調べるための細胞生物学研究で用いられます。

医学: 炎症性疾患、癌、心臓血管疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

2-DemethylColchicine2-O-Sulfate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.

Biology: Employed in cell biology research to investigate its effects on cell division and microtubule dynamics.

Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular conditions.

Industry: Utilized in the development of new pharmaceuticals and as a biochemical tool in proteomics research.

作用機序

2-脱メチルコルヒチン2-O-硫酸塩の作用機序は、コルヒチンと同様です。 中性粒球と単球におけるインフラマソーム複合体の細胞内集合を阻害し、炎症性メディエーターであるインターロイキン-1βの活性化を媒介します 。さらに、チューブリンに結合して微小管の重合を阻害し、細胞分裂を阻害します。これは、抗有糸分裂効果に不可欠です。

類似の化合物との比較

類似の化合物

コルヒチン: 抗炎症作用と抗有糸分裂作用で知られる母体化合物。

3-脱メチルコルヒチン: C-3位で脱メチル化された別の誘導体で、同様の薬理学的活性を示します。

コルヒチン硫酸塩: コルヒチンの硫酸誘導体で、同様の治療用途に使用されます。

独自性

2-脱メチルコルヒチン2-O-硫酸塩は、C-2位における特定の修飾と2-O位における硫酸化のために際立っており、これにより、母体化合物と比較して治療の可能性を高めながら毒性を軽減できる可能性があります .

類似化合物との比較

Similar Compounds

Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.

3-DemethylColchicine: Another derivative with demethylation at the C-3 position, exhibiting similar pharmacological activities.

Colchicine Sulfate: A sulfate derivative of colchicine, used in similar therapeutic applications.

Uniqueness

2-DemethylColchicine2-O-Sulfate stands out due to its specific modification at the C-2 position and sulfation at the 2-O position, which may enhance its therapeutic potential while reducing toxicity compared to its parent compound .

特性

分子式 |

C21H23NO9S |

|---|---|

分子量 |

465.5 g/mol |

IUPAC名 |

(7-acetamido-1,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-2-yl) hydrogen sulfate |

InChI |

InChI=1S/C21H23NO9S/c1-11(23)22-15-7-5-12-9-18(29-3)20(31-32(25,26)27)21(30-4)19(12)13-6-8-17(28-2)16(24)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,25,26,27) |

InChIキー |

WOOCBMNRNKYWSA-UHFFFAOYSA-N |

正規SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OS(=O)(=O)O)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。